N,N-Dimethyl-1,2,3-benzothiadiazol-5-amine
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Overview
Description
N,N-Dimethyl-1,2,3-benzothiadiazol-5-amine is a chemical compound that belongs to the class of benzothiadiazoles. Benzothiadiazoles are heterocyclic compounds containing a benzene ring fused to a thiadiazole ring. These compounds are known for their diverse applications in various fields, including organic electronics, pharmaceuticals, and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dimethyl-1,2,3-benzothiadiazol-5-amine can be synthesized through several methods. One common method involves the diazotization of 2-aminothiophenol followed by reaction with dimethylamine. The reaction typically occurs under acidic conditions with sodium nitrite as the diazotizing agent .
Industrial Production Methods
Industrial production of this compound often involves large-scale diazotization reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-1,2,3-benzothiadiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its corresponding amine.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted benzothiadiazoles.
Scientific Research Applications
N,N-Dimethyl-1,2,3-benzothiadiazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-1,2,3-benzothiadiazol-5-amine involves its interaction with specific molecular targets. The compound can act as an electron acceptor in organic electronic materials, facilitating charge transfer processes. In biological systems, it may interact with cellular proteins and enzymes, affecting various biochemical pathways .
Comparison with Similar Compounds
N,N-Dimethyl-1,2,3-benzothiadiazol-5-amine can be compared with other benzothiadiazole derivatives:
2,1,3-Benzothiadiazole: A simpler derivative without the dimethylamino group.
4,7-Dibromo-2,1,3-benzothiadiazole: A derivative with bromine substituents, used in the synthesis of larger molecules and conductive polymers.
N,N’-Bis(2,1,3-benzothiadiazol-4-yl)-1-phenylphosphanediamine: A more complex derivative with additional functional groups, used in coordination chemistry.
This compound is unique due to its specific substitution pattern, which imparts distinct electronic and chemical properties, making it valuable for various applications.
Properties
CAS No. |
88888-92-0 |
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Molecular Formula |
C8H9N3S |
Molecular Weight |
179.24 g/mol |
IUPAC Name |
N,N-dimethyl-1,2,3-benzothiadiazol-5-amine |
InChI |
InChI=1S/C8H9N3S/c1-11(2)6-3-4-8-7(5-6)9-10-12-8/h3-5H,1-2H3 |
InChI Key |
VVFATVUNWAIINT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)SN=N2 |
Origin of Product |
United States |
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